molecular formula C15H14N4O B5348359 2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile

2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile

Cat. No. B5348359
M. Wt: 266.30 g/mol
InChI Key: NRKWELFREUZANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile, also known as AZD0328, is a small molecule drug that has been developed as a potent and selective inhibitor of the enzyme myeloid differentiation factor 2 (MD-2). MD-2 is a co-receptor of Toll-like receptor 4 (TLR4), which plays a critical role in the innate immune response to bacterial infections. AZD0328 has been shown to have potential in the treatment of various inflammatory and autoimmune diseases.

Mechanism of Action

2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile works by inhibiting the interaction between MD-2 and TLR4, which is required for the activation of the TLR4 signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in preclinical models. In addition to reducing the production of pro-inflammatory cytokines and chemokines, this compound has also been shown to inhibit the activation of immune cells, such as macrophages and dendritic cells. These effects are thought to contribute to the therapeutic potential of this compound in inflammatory and autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile is its selectivity for MD-2, which reduces the potential for off-target effects. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for research on 2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile. One area of interest is the evaluation of this compound in combination with other anti-inflammatory drugs, such as corticosteroids or nonsteroidal anti-inflammatory drugs (NSAIDs). Another area of interest is the development of more potent and selective MD-2 inhibitors, which may have improved therapeutic potential. Finally, the potential use of this compound in the treatment of other inflammatory and autoimmune diseases, such as inflammatory bowel disease or psoriasis, warrants further investigation.

Synthesis Methods

The synthesis of 2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile involves several steps, including the reaction of 2-methoxy-4-nitropyridine with 3-(4-pyridinyl)-1-azetidinamine to form 2-methoxy-4-(3-pyridin-4-ylazetidin-1-yl)nitropyridine. This intermediate is then reduced to the corresponding amine using palladium on carbon and hydrogen gas. The final step involves the reaction of the amine with 2-chloro-4-cyanopyridine to form this compound.

Scientific Research Applications

2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile has been extensively studied in preclinical models of various inflammatory and autoimmune diseases, including sepsis, rheumatoid arthritis, and multiple sclerosis. In these models, this compound has been shown to significantly reduce inflammation and improve disease outcomes. Clinical trials are currently ongoing to evaluate the safety and efficacy of this compound in humans.

properties

IUPAC Name

2-methoxy-4-(3-pyridin-4-ylazetidin-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-20-15-13(8-16)14(4-7-18-15)19-9-12(10-19)11-2-5-17-6-3-11/h2-7,12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKWELFREUZANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C#N)N2CC(C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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